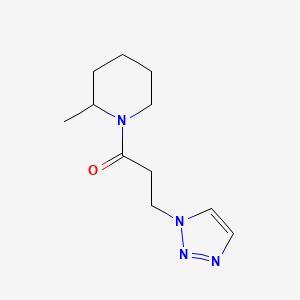
Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone, also known as CPP, is a chemical compound that has been of significant interest to researchers in recent years. CPP is a synthetic compound that has been used in scientific research to study the effects of drugs on the central nervous system. CPP is used to investigate the mechanisms of action of drugs that act on the dopamine and opioid systems in the brain.
科学的研究の応用
Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been used extensively in scientific research to investigate the mechanisms of action of drugs that act on the dopamine and opioid systems in the brain. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone is used as a pharmacological tool to study the effects of drugs on behavior, cognition, and addiction. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been used in animal models to study the effects of drugs such as cocaine, amphetamine, and opioids on the brain. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has also been used to study the effects of stress and anxiety on the brain.
作用機序
Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone can modulate the effects of drugs that act on the dopamine and opioid systems in the brain. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been shown to enhance the effects of drugs such as cocaine and amphetamine, while reducing the effects of opioids.
Biochemical and Physiological Effects:
Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been shown to increase dopamine release in the nucleus accumbens, a brain region that is involved in reward and addiction. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has also been shown to increase the release of corticotropin-releasing factor (CRF), a neuropeptide that is involved in the stress response. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been shown to increase anxiety-like behavior in animal models, suggesting that it may play a role in the regulation of anxiety and stress.
実験室実験の利点と制限
Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has several advantages for use in lab experiments. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone is a relatively simple compound to synthesize, and it can be obtained in high purity. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone is also a potent and selective NMDA receptor antagonist, making it an effective tool for studying the effects of drugs on the dopamine and opioid systems in the brain. However, there are also some limitations to the use of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone in lab experiments. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been shown to have some off-target effects, which may complicate the interpretation of experimental results. Additionally, Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been shown to have some toxic effects at high doses, which may limit its use in certain experimental paradigms.
将来の方向性
There are several future directions for research on Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone. One area of research is the development of new compounds that are more selective and potent NMDA receptor antagonists. Another area of research is the investigation of the effects of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone on other neurotransmitter systems in the brain, such as the serotonin and GABA systems. Additionally, there is a need for more research on the long-term effects of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone on behavior, cognition, and addiction. Finally, there is a need for more research on the potential therapeutic applications of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone, such as in the treatment of addiction or anxiety disorders.
Conclusion:
In conclusion, Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone is a synthetic compound that has been of significant interest to researchers in recent years. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been used extensively in scientific research to investigate the mechanisms of action of drugs that act on the dopamine and opioid systems in the brain. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone is a potent and selective NMDA receptor antagonist that has several advantages for use in lab experiments. However, there are also some limitations to the use of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone in lab experiments, and there is a need for more research on the potential therapeutic applications of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone.
合成法
The synthesis of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone involves the reaction of cyclohex-3-en-1-ol with 4-phenylpiperidin-1-ylmethanone in the presence of a catalyst. The reaction is carried out in an organic solvent such as toluene or chloroform. The product is then purified by recrystallization or chromatography. The synthesis of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone is a relatively simple process, and the compound can be easily obtained in high purity.
特性
IUPAC Name |
cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c20-18(17-9-5-2-6-10-17)19-13-11-16(12-14-19)15-7-3-1-4-8-15/h1-5,7-8,16-17H,6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMHSSZVBDDDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

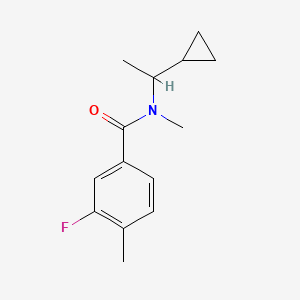
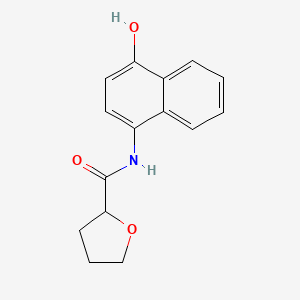
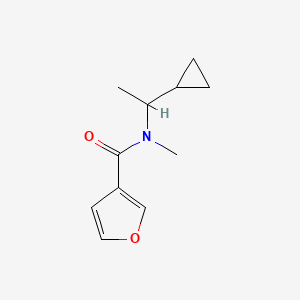
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)

![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
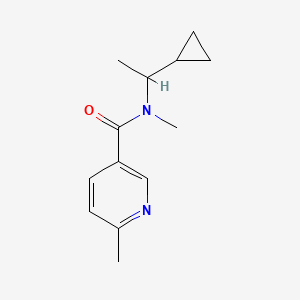
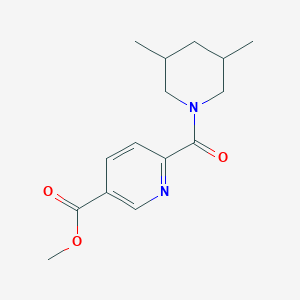
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7493851.png)
